molecular formula C10H11FO4 B14041667 2-(4-Fluoro-2,6-dimethoxyphenyl)acetic acid

2-(4-Fluoro-2,6-dimethoxyphenyl)acetic acid

Cat. No.: B14041667
M. Wt: 214.19 g/mol
InChI Key: IDBIMKDOHBQBLG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2,6-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11FO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with fluorine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoro-2,6-dimethoxybenzaldehyde with a suitable reagent to introduce the acetic acid moiety . The reaction conditions often include the use of strong acids or bases, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2,6-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Fluoro-2,6-dimethoxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethoxyphenyl)acetic acid: Similar structure but lacks the fluorine atom.

    2-(4-Methoxyphenyl)acetic acid: Contains only one methoxy group and no fluorine.

    2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid: Similar but with different substitution pattern

Uniqueness

2-(4-Fluoro-2,6-dimethoxyphenyl)acetic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

2-(4-fluoro-2,6-dimethoxyphenyl)acetic acid

InChI

InChI=1S/C10H11FO4/c1-14-8-3-6(11)4-9(15-2)7(8)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

IDBIMKDOHBQBLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1CC(=O)O)OC)F

Origin of Product

United States

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